molecular formula C10H9ClN2 B14903630 8-Chloro-7-methylquinolin-2-amine

8-Chloro-7-methylquinolin-2-amine

Cat. No.: B14903630
M. Wt: 192.64 g/mol
InChI Key: LVUUBNNLYCTQJQ-UHFFFAOYSA-N
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Description

8-Chloro-7-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinolin-2-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-7-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in cancer cells sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-7-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-5-8(12)13-10(7)9(6)11/h2-5H,1H3,(H2,12,13)

InChI Key

LVUUBNNLYCTQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)N)Cl

Origin of Product

United States

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